2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol
Overview
Description
2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol is a chemical compound with a complex structure that includes a nitro group, a phenyl ring, an isoxazole ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The nitro group can be introduced through nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Halogens (Cl2, Br2) for halogenation, nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Formation of 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-acetaldehyde or 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-acetic acid.
Reduction: Formation of 2-[3-(3-Amino-phenyl)-isoxazol-5-yl]-ethanol.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoxazole ring may also contribute to the compound’s activity by interacting with enzymes or receptors involved in key biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Nitro-phenyl)-isoxazol-5-yl]-ethanol
- 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-methanol
- 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-propane
Uniqueness
2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol is unique due to the specific positioning of the nitro group and the ethanol group, which can influence its reactivity and biological activity. The presence of the isoxazole ring also imparts distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-[3-(3-nitrophenyl)-1,2-oxazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-5-4-10-7-11(12-17-10)8-2-1-3-9(6-8)13(15)16/h1-3,6-7,14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJIGKVRCJZTPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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